2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
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Overview
Description
2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile is a synthetic organic compound known for its multifaceted applications in chemistry, biology, medicine, and industry. This compound is characterized by a complex molecular structure that contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile typically involves multiple steps, including halogenation, amination, and thiazole ring formation. The starting materials are usually substituted benzyl halides, trifluoromethylthiazoles, and cyanides.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow processes. Reaction conditions are optimized to increase yield and purity, including temperature control, solvent selection, and catalyst usage. Safety protocols are strictly adhered to, given the toxicity of certain intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative cleavage, especially at the vinyl group.
Reduction: : It can be reduced at the nitrile group to form amines.
Substitution: : The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: : Using peroxides or osmium tetroxide under mild conditions.
Reduction: : Employing hydrogen gas with palladium on carbon catalysts.
Substitution: : Reagents like sodium methoxide or amines.
Oxidation: : Carboxylic acids and ketones.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted thiazoles and benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile reactive sites.
Biology: It has applications in studying enzyme inhibition and protein binding, often used in biochemical assays.
Medicine: In pharmacology, it is explored for its potential as an anti-cancer agent due to its ability to interfere with cellular proliferation.
Industry: The compound finds applications in the manufacturing of specialty chemicals and agrochemicals, acting as a precursor or intermediate in various synthetic routes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism involves the interaction with specific enzyme targets, often inhibiting their activity by binding to the active site. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic effects or biochemical responses.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other thiazole derivatives, 2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile stands out due to its unique combination of dichlorobenzyl and trifluoromethyl groups, which enhance its reactivity and biological activity.
List of Similar Compounds:2-(2-{[(4-Chlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
2-(2-{[(2,6-Difluorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
2-(2-{[(2,6-Dibromobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Exploring further details or conducting specific research could deepen our understanding of this compound’s vast potential.
Properties
IUPAC Name |
2-[(E)-2-[(2,6-dichlorophenyl)methoxyamino]ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3OS/c15-9-2-1-3-10(16)8(9)7-23-21-5-4-12-22-13(14(17,18)19)11(6-20)24-12/h1-5,21H,7H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMIFQFFLGCJE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC=CC2=NC(=C(S2)C#N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CON/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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